molecular formula C18H29NO6 B4921098 N-[2-[2-(4-ethylphenoxy)ethoxy]ethyl]butan-1-amine;oxalic acid

N-[2-[2-(4-ethylphenoxy)ethoxy]ethyl]butan-1-amine;oxalic acid

Cat. No.: B4921098
M. Wt: 355.4 g/mol
InChI Key: BDGKFNSZOIWUFX-UHFFFAOYSA-N
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Description

N-[2-[2-(4-ethylphenoxy)ethoxy]ethyl]butan-1-amine; oxalic acid is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound consists of a butan-1-amine backbone with ethylphenoxy and ethoxy groups attached, and it is often paired with oxalic acid to form a salt. The presence of these functional groups imparts specific chemical properties that make it valuable for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-[2-(4-ethylphenoxy)ethoxy]ethyl]butan-1-amine typically involves a multi-step process. One common method starts with the reaction of 4-ethylphenol with ethylene oxide to form 4-ethylphenoxyethanol. This intermediate is then reacted with another equivalent of ethylene oxide to produce 2-[2-(4-ethylphenoxy)ethoxy]ethanol. The final step involves the reaction of this intermediate with butan-1-amine under controlled conditions to yield the desired compound. The reaction conditions often include the use of a base such as sodium hydroxide and a solvent like ethanol to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of N-[2-[2-(4-ethylphenoxy)ethoxy]ethyl]butan-1-amine may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often employing continuous flow reactors and automated systems to control reaction parameters. The use of catalysts and advanced purification techniques ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

N-[2-[2-(4-ethylphenoxy)ethoxy]ethyl]butan-1-amine undergoes several types of chemical reactions, including:

    Oxidation: The ethyl group can be oxidized to form a carboxylic acid.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The phenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.

    Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) is often used.

    Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethyl sulfoxide (DMSO) are typical reagents.

Major Products

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Conversion to primary or secondary amines.

    Substitution: Formation of various substituted phenoxy derivatives.

Scientific Research Applications

N-[2-[2-(4-ethylphenoxy)ethoxy]ethyl]butan-1-amine has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its therapeutic potential in treating certain diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[2-[2-(4-ethylphenoxy)ethoxy]ethyl]butan-1-amine involves its interaction with specific molecular targets. The ethylphenoxy group can bind to hydrophobic pockets in proteins, while the amine group can form hydrogen bonds with amino acid residues. This dual interaction can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-{2-[2-(4-ethoxyphenoxy)ethoxy]ethyl}-1-butanamine oxalate
  • N-{2-[2-(4-ethylphenoxy)ethoxy]ethyl}-3-methoxy-1-propanaminium

Uniqueness

N-[2-[2-(4-ethylphenoxy)ethoxy]ethyl]butan-1-amine stands out due to its unique combination of functional groups, which confer specific chemical properties and reactivity. Compared to similar compounds, it offers a balance of hydrophobic and hydrophilic interactions, making it versatile for various applications.

Properties

IUPAC Name

N-[2-[2-(4-ethylphenoxy)ethoxy]ethyl]butan-1-amine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H27NO2.C2H2O4/c1-3-5-10-17-11-12-18-13-14-19-16-8-6-15(4-2)7-9-16;3-1(4)2(5)6/h6-9,17H,3-5,10-14H2,1-2H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDGKFNSZOIWUFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNCCOCCOC1=CC=C(C=C1)CC.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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